methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate
Description
Methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate is a pyrazole-derived ester with a complex substitution pattern. Its structure features a 3-methyl group, a 4-(4-nitrophenylsulfanyl) moiety, and a 1-phenyl group on the pyrazole ring, with a methyl oxyacetate ester at position 3. The para-nitro group on the phenylsulfanyl substituent introduces strong electron-withdrawing effects, which may enhance reactivity and influence bioactivity, such as enzyme inhibition or antimicrobial properties.
Properties
IUPAC Name |
methyl 2-[5-methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-13-18(28-16-10-8-15(9-11-16)22(24)25)19(27-12-17(23)26-2)21(20-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPEBSPVIZRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique pyrazole structure, which is known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H16N3O4S
- Molecular Weight : 356.37 g/mol
- CAS Number : Not specified in the available literature.
The structural formula can be represented as follows:
Anticancer Activity
Research has demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole, including those similar to this compound, showed promising results against various cancer cell lines. For instance, compounds with similar structures were found to inhibit cell proliferation in human cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The presence of the nitrophenyl and sulfanyl groups in the compound enhances its antimicrobial activity. In vitro studies have indicated that similar pyrazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
This compound has also shown potential as an anti-inflammatory agent. Molecular docking studies suggest that its interactions with inflammatory mediators could inhibit pathways leading to inflammation, making it a candidate for further investigation in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:
- Nitrophenyl Group : Enhances cytotoxicity and antimicrobial activity.
- Sulfanyl Linkage : Contributes to improved solubility and bioavailability.
- Pyrazole Core : Essential for anticancer activity due to its ability to interact with multiple biological targets.
Case Studies
Several studies have focused on compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
Methyl 2-({3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl}oxy)acetate has shown potential as a lead compound in drug development due to its diverse biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent. The nitrophenyl group enhances its binding affinity to target enzymes, which could lead to effective inhibition of pro-inflammatory mediators.
Antimicrobial Properties
Research indicates that compounds containing sulfanyl and pyrazole moieties often exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Cancer Research
The compound's structural characteristics suggest potential applications in cancer therapy. Studies have indicated that derivatives of pyrazole compounds can induce apoptosis in cancer cells. This compound may modulate pathways related to cell cycle regulation and apoptosis, warranting further exploration in oncological research.
Case Study 1: Anti-inflammatory Efficacy
A study investigating the anti-inflammatory potential of this compound found that it effectively reduced the production of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, demonstrating a significant decrease in TNF-alpha levels compared to control groups.
Case Study 2: Antimicrobial Activity
In a clinical microbiology study, this compound was assessed for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound 1 : [5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-Yl] 2-Methoxyacetate (CAS 851126-62-0)
- Molecular Formula : C₂₀H₂₀N₂O₃S
- Key Differences :
- The 4-nitrophenylsulfanyl group in the target compound is replaced with a 4-methylphenylsulfanyl group.
- The ester is a 2-methoxyacetate instead of a methyl oxyacetate.
- Impact :
Compound 2 : [1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-Yl]Methyl 2-Chloroacetate (CAS 318247-57-3)
- Molecular Formula : C₂₁H₂₁ClN₂O₃
- Key Differences: A phenoxy (O–) group replaces the sulfanyl linkage. The ester is a chloroacetate, introducing electrophilicity at the α-carbon.
- Impact: The oxygen atom in the phenoxy group may enhance hydrogen-bonding capacity but reduce redox activity compared to sulfanyl. The chloroacetate group could increase cytotoxicity or reactivity in nucleophilic substitution reactions .
Compound 3 : [2-tert-Butyl-5-Methyl-4-(2-Nitrophenyl)Sulfanylpyrazol-3-Yl] 2-(3-Methylphenyl)Acetate (CAS 851127-24-7)
- Molecular Formula : C₂₃H₂₅N₃O₅S
- Key Differences :
- A tert-butyl group introduces steric bulk at position 2 of the pyrazole.
- The nitro group is ortho-substituted on the phenyl ring.
- Ortho-nitro substitution alters electronic effects (e.g., reduced resonance stabilization compared to para-nitro) .
Functional Group and Electronic Effects
Q & A
Q. How can process simulation tools optimize large-scale synthesis while maintaining reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
